![molecular formula C13H10ClF2NO2S B4792760 N-(4-chlorobenzyl)-2,5-difluorobenzenesulfonamide](/img/structure/B4792760.png)
N-(4-chlorobenzyl)-2,5-difluorobenzenesulfonamide
Overview
Description
N-(4-chlorobenzyl)-2,5-difluorobenzenesulfonamide is a chemical compound that is commonly used in scientific research. It is known for its ability to inhibit certain enzymes and has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action for N-(4-chlorobenzyl)-2,5-difluorobenzenesulfonamide involves its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to bind to the active site of carbonic anhydrases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-2,5-difluorobenzenesulfonamide can vary depending on the specific application and dosage used. However, it has been shown to have potential therapeutic effects in various diseases, including glaucoma and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzyl)-2,5-difluorobenzenesulfonamide is its ability to selectively inhibit certain enzymes, making it a useful tool for studying their function. However, its use can also be limited by its potential toxicity and the need for careful dosing and handling.
Future Directions
There are many potential future directions for research involving N-(4-chlorobenzyl)-2,5-difluorobenzenesulfonamide. Some possible areas of study include its potential therapeutic applications in various diseases, as well as its use as a tool for studying the function of carbonic anhydrases and other enzymes. Additionally, further research may be needed to better understand its potential toxicity and limitations for use in lab experiments.
Scientific Research Applications
N-(4-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been widely studied for its potential applications in scientific research. It is commonly used as an inhibitor of certain enzymes, including carbonic anhydrases, and has been shown to have potential therapeutic applications in various diseases, such as glaucoma and cancer.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,5-difluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO2S/c14-10-3-1-9(2-4-10)8-17-20(18,19)13-7-11(15)5-6-12(13)16/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUVNQWYDUFXKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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